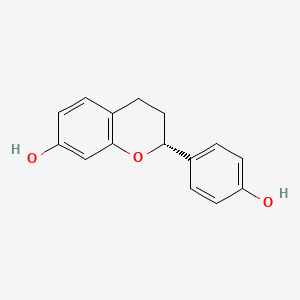

Tupichinol C

Description

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m1/s1 |

InChI Key |

YXMLGIGHGPSEKA-CQSZACIVSA-N |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)O)O[C@H]1C3=CC=C(C=C3)O |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Tupichinol C: A Technical Guide on its Natural Source, Plant Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tupichinol C, a flavan natural product. It details its primary natural source, the geographical distribution of the source plant, and methodologies for its extraction and isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Plant Distribution

This compound is a bioactive flavan that has been isolated from the rhizomes of Tupistra chinensis Baker, a plant belonging to the Asparagaceae family.[1] The genus Tupistra encompasses approximately 20 species of flowering plants distributed across South Asia, from southern China to Sumatra and Ambon Island.[2]

Quantitative Data

Specific quantitative data on the yield of this compound from Tupistra chinensis rhizomes is not available in the reviewed scientific literature. However, to provide a general context for flavonoid content in plants, the following table summarizes total flavonoid yields from other medicinal plants, extracted using various methods. This data can serve as a preliminary reference for estimating potential yields and for designing extraction protocols.

| Plant Species | Plant Part | Extraction Solvent | Total Flavonoid Content (mg/g dry weight) | Reference |

| Chenopodium album | Aerial Parts | Acetone | 7.335 | [6] |

| Derris elliptica L. | Leaf (free form) | Not specified | 0.76 | [7] |

| Derris elliptica L. | Bark (free form) | Not specified | 0.61 | [7] |

| Ailanthus excelsa Roxb. | Leaf (total) | Not specified | 1.00 | [7] |

| Ailanthus excelsa Roxb. | Bark (total) | Not specified | 0.62 | [7] |

Experimental Protocols: Extraction and Isolation of this compound

While a specific protocol for the isolation of this compound has not been published, a general and plausible methodology can be synthesized from established procedures for the isolation of flavonoids and other secondary metabolites from Tupistra chinensis and other plants. The following is a detailed, hypothetical experimental protocol.

Objective: To extract and isolate this compound from the dried rhizomes of Tupistra chinensis.

Materials and Reagents:

-

Dried and powdered rhizomes of Tupistra chinensis

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography column

-

Standard laboratory glassware

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps for the extraction and isolation of this compound.

Procedure:

-

Extraction:

-

A known quantity (e.g., 500 g) of dried and powdered rhizomes of Tupistra chinensis is subjected to exhaustive extraction with methanol. This can be achieved by maceration (soaking at room temperature for several days with periodic shaking) or more efficiently using a Soxhlet apparatus for 24-48 hours.

-

The methanolic extract is filtered to remove solid plant material.

-

-

Concentration:

-

The filtered methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

-

Fractionation (Liquid-Liquid Partitioning):

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate.

-

This partitioning separates compounds based on their polarity. The less polar compounds will be in the n-hexane fraction, compounds of intermediate polarity (including many flavonoids) in the ethyl acetate fraction, and the most polar compounds will remain in the aqueous fraction.

-

-

Column Chromatography:

-

The ethyl acetate fraction, which is expected to contain this compound, is dried and then adsorbed onto a small amount of silica gel.

-

A chromatography column is packed with silica gel (60-120 mesh) using n-hexane as the slurry solvent.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Fractions of the eluate are collected systematically.

-

Each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures). The spots on the TLC plates can be visualized under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Isolation of this compound:

-

Fractions showing a similar TLC profile and containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent characterization) are pooled together.

-

The pooled fractions are concentrated to yield the isolated compound.

-

-

Further Purification (Optional):

-

If the isolated this compound is not of the desired purity, it can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Biosynthesis of this compound

This compound, being a flavan, is synthesized in plants through the general flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway.

The biosynthesis commences with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA. This intermediate then enters the flavonoid-specific pathway, where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS) to form naringenin chalcone.

Naringenin chalcone is a key intermediate that is cyclized by chalcone isomerase (CHI) to form the flavanone, naringenin. Flavanones are central precursors for the synthesis of various classes of flavonoids. The biosynthesis of flavans, such as this compound, proceeds from these flavanone intermediates. Flavan-3-ols, a closely related class of flavans, are synthesized from dihydroflavonols (which are formed from flavanones by flavanone 3-hydroxylase). The specific enzymatic steps that lead from the flavanone precursor to the final structure of this compound have not been fully elucidated.

General Flavonoid Biosynthesis Pathway Diagram:

Caption: A simplified diagram of the flavonoid biosynthesis pathway leading to flavans like this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further studies are warranted to elucidate the specific biosynthetic pathway, determine the precise yield from its natural source, and fully explore its pharmacological potential.

References

- 1. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Tupistra - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. File:Tupistra chinensis - Kunming Botanical Garden - DSC03064.JPG - Wikipedia [en.wikipedia.org]

- 6. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Purification of Tupichinol C from Soymida febrifuga

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust methodology for the isolation and purification of Tupichinol C, a flavan with potential therapeutic value, from the bark of Soymida febrifuga. The procedures outlined herein are based on established principles of phytochemistry and chromatography for the separation of flavonoids.

Introduction

Soymida febrifuga (Roxb.) A. Juss., a member of the Meliaceae family, is a medicinal tree native to India and Myanmar.[1] The plant is a rich source of a diverse array of secondary metabolites, including flavonoids, coumarins, and terpenoids.[2][3] Among these constituents is this compound, a flavan that has garnered interest within the scientific community.[4] The isolation of pure this compound is an essential first step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

This document details a multi-step protocol for the efficient extraction, fractionation, and chromatographic purification of this compound from the bark of Soymida febrifuga.

Experimental Workflow

The overall process for the isolation and purification of this compound is depicted in the workflow diagram below. This multi-stage approach is designed to systematically enrich the target compound while removing other phytochemicals present in the crude extract.

Figure 1: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Plant Material and Extraction

The bark of Soymida febrifuga is collected, washed, shade-dried, and pulverized into a coarse powder.

Protocol:

-

A 1 kg sample of the powdered bark is subjected to Soxhlet extraction with 5 L of 80% aqueous ethanol for 48 hours.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at 45°C to yield the crude ethanolic extract.

Fractionation of the Crude Extract

The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity. Flavonoids like this compound are expected to be concentrated in the medium-polarity ethyl acetate fraction.

Protocol:

-

The crude ethanolic extract is suspended in 1 L of distilled water.

-

The aqueous suspension is sequentially partitioned with 1 L each of n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Each fraction is collected and concentrated to dryness in vacuo.

Silica Gel Column Chromatography

The ethyl acetate fraction, being rich in flavonoids, is subjected to silica gel column chromatography for initial separation.

Protocol:

-

A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) in chloroform.

-

The dried ethyl acetate fraction (approx. 50 g) is adsorbed onto silica gel and loaded onto the column.

-

The column is eluted with a gradient solvent system of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v).

-

Fractions of 250 mL are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled together. Fractions containing the compound of interest are further processed.

Sephadex LH-20 Gel Filtration Chromatography

Pooled fractions from the silica gel column that indicate the presence of this compound are further purified using size-exclusion chromatography with Sephadex LH-20. This step is effective in removing tannins and other polymeric compounds.[5]

Protocol:

-

A column (2.5 cm diameter, 100 cm length) is packed with Sephadex LH-20 suspended in methanol.

-

The semi-purified fraction is dissolved in a minimal amount of methanol and loaded onto the column.

-

Isocratic elution is performed with 100% methanol.

-

Fractions are collected and monitored via TLC. Those containing the target compound are pooled and concentrated.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step to obtain high-purity this compound is performed using preparative HPLC.[6]

Protocol:

-

The enriched fraction from the Sephadex LH-20 column is dissolved in HPLC-grade methanol.

-

The solution is filtered through a 0.45 µm syringe filter.

-

Purification is carried out on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of (A) water (with 0.1% formic acid) and (B) acetonitrile is employed.

-

The elution gradient is optimized to ensure baseline separation of the target peak.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.

Data Presentation

The following tables summarize the representative quantitative data expected from the isolation process and the physicochemical properties of this compound.

Table 1: Illustrative Yields and Purity at Each Purification Step

| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Ethanolic Extract | 1000 | 120 | ~5% |

| Ethyl Acetate Fraction | 120 | 25 | ~20% |

| Silica Gel CC Fraction | 25 | 3.5 | ~60% |

| Sephadex LH-20 Fraction | 3.5 | 0.8 | ~85% |

| Pure this compound (Post-HPLC) | 0.8 | 0.15 | >98% |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃[7] |

| Molecular Weight | 242.27 g/mol [7] |

| Appearance | Off-white to pale yellow powder |

| UV λmax (MeOH) | ~280 nm |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-6.80 (aromatic protons), 5.0-4.8 (methine proton), 3.0-2.0 (methylene protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-110 (aromatic carbons), 80-70 (methine carbon), 30-20 (methylene carbons) |

| Mass Spectrometry (ESI-MS) | m/z 243.09 [M+H]⁺ |

Potential Signaling Pathway Modulation

Flavonoids are known to interact with various intracellular signaling pathways, many of which are implicated in cancer and inflammatory diseases.[8] While the specific pathways modulated by this compound require further investigation, it is plausible that, like other flavonoids, it could inhibit pro-survival pathways such as the PI3K/Akt/mTOR pathway.[9]

Figure 2: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The methodology presented in this guide offers a systematic and effective approach for the isolation and purification of this compound from Soymida febrifuga. The multi-step process, combining solvent partitioning with various chromatographic techniques, is crucial for obtaining the compound at a high degree of purity. The availability of pure this compound is paramount for conducting detailed pharmacological studies to explore its therapeutic potential and mechanism of action, thereby paving the way for future drug development endeavors.

References

- 1. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of primary phytochemicals from Soymida febrifuga leaves (Meliaceae) [ijaresm.com]

- 3. soeagra.com [soeagra.com]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. air.unimi.it [air.unimi.it]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Flavans: A Technical Guide to the Pathway of Tupichinol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of flavans, a subclass of flavonoids, with a specific focus on the putative synthesis of Tupichinol C. This document details the enzymatic steps from primary metabolism to the final flavan structure, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the involved pathways and workflows.

Introduction to Flavonoids and Flavans

Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton.[1][2] They are synthesized from phenylalanine via the phenylpropanoid pathway and play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[1][3] Flavonoids are categorized into several major subgroups, including chalcones, flavones, flavonols, flavanones, anthocyanins, and proanthocyanidins.[3][4]

Flavans represent a fundamental backbone structure within the flavonoid family, characterized by a saturated heterocyclic C ring. This compound, a (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a specific flavan found in the rhizomes of Tupistra chinensis.[5][6] While the broader flavonoid pathway is well-characterized, the specific enzymatic steps leading to many specialized flavonoids, including this compound, are often putative and require further investigation. This guide outlines the established pathways and proposes a scientifically grounded putative pathway for the biosynthesis of this compound.

The General Phenylpropanoid and Flavonoid Pathway

The journey to any flavonoid begins with the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA, a key metabolic precursor.[1][4]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step, deaminating L-phenylalanine to form trans-cinnamic acid.[1]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[1][4]

The entry into the specific flavonoid pathway is marked by the action of Chalcone Synthase (CHS).

-

Chalcone Synthase (CHS): As the key and often rate-limiting enzyme of the flavonoid pathway, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone).[1][7]

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which serves as a central branch-point intermediate for the synthesis of most flavonoid classes.[1][7]

Biosynthesis of Flavan-3-ols: The Precursors to Flavans

From the central intermediate naringenin, the pathway branches towards various flavonoid classes. The route to flavan-3-ols, the most structurally similar well-characterized compounds to flavans, involves a series of hydroxylations and reductions.

-

Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the C-3 position of naringenin to form dihydrokaempferol (DHK), a dihydroflavonol.[8][9]

-

Dihydroflavonol 4-Reductase (DFR): DFR is an oxidoreductase that reduces the 4-keto group of dihydroflavonols to produce leucoanthocyanidins (also known as flavan-3,4-diols). For example, DHK is reduced to leucopelargonidin.[10][11] DFR competes with Flavonol Synthase (FLS) for the same dihydroflavonol substrates.[12]

-

Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR): These two key enzymes represent the final steps in flavan-3-ol monomer biosynthesis.

The overall pathway from phenylalanine to the basic flavan-3-ol structure is depicted below.

Putative Biosynthetic Pathway of this compound

This compound is a 7,4'-dihydroxyflavan, lacking the 3-hydroxyl group characteristic of flavan-3-ols and the 4-keto group of flavanones. Its biosynthesis is not explicitly documented. Based on known enzymatic activities within the flavonoid pathway, a plausible route involves the reduction of the corresponding flavanone, naringenin (which possesses the required 7- and 4'-hydroxyl groups), or a related intermediate.

A likely pathway proceeds as follows:

-

Formation of Naringenin: Biosynthesis proceeds as described in Section 2, yielding (2S)-naringenin.

-

Reduction of the 4-Keto Group: The 4-keto group of naringenin is reduced to a hydroxyl group, forming a flavan-4-ol. This reaction could be catalyzed by a Flavanone 4-Reductase (FNR) or a DFR with activity towards flavanones.

-

Dehydration and Reduction: The flavan-4-ol intermediate would then undergo dehydration to form a flav-3-ene, followed by a final reduction step to yield the flavan backbone. This two-step process could be catalyzed by one or more reductases yet to be characterized in this specific context.

This proposed pathway highlights the need for further enzymatic discovery to fully elucidate flavan biosynthesis.

Quantitative Data on Flavanoid Biosynthesis Enzymes

Quantitative analysis of enzyme kinetics is crucial for understanding metabolic flux and for engineering pathways in synthetic biology applications. The following tables summarize kinetic data for key enzymes in the flavonoid pathway from various plant sources. It is important to note that these values can vary significantly based on the specific enzyme isoform, plant species, and assay conditions.

Table 1: Kinetic Parameters of Chalcone Isomerase (CHI)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|

| Soybean (Glycine max) | 2',4',4-Trihydroxychalcone | ~10 | 183 | 1.8 x 107 |[16] |

Table 2: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

| Enzyme Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

|---|---|---|---|---|

| Camellia sinensis (CsDFRa) | Dihydroquercetin (DHQ) | 1.87 ± 0.16 | 13.61 ± 0.35 | [17] |

| Camellia sinensis (CsDFRa) | Dihydrokaempferol (DHK) | 10.97 ± 1.05 | 9.01 ± 0.33 | [17] |

| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 1.15 ± 0.11 | 12.11 ± 0.28 |[17] |

Table 3: Kinetic Parameters of Flavonoid 3'-Hydroxylase (F3'H)

| Enzyme Source | Substrate | Km (µM) | Vmax (pM·min-1) | kcat/Km (µM-1s-1) | Reference |

|---|---|---|---|---|---|

| Camellia sinensis | Naringenin | 17.08 | 0.98 | 0.054 | [18] |

| Camellia sinensis | Dihydrokaempferol | 68.06 | 0.44 | 0.006 |[18] |

Experimental Protocols

Accurate characterization of the flavonoid biosynthetic pathway relies on robust experimental methods. This section details protocols for key enzyme assays and the quantification of flavan products.

Enzyme Activity Assays

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Principle: The formation of the chalcone product results in an increase in absorbance at approximately 370 nm.

-

Reagents:

-

100 mM Potassium phosphate buffer (pH 7.2)

-

p-Coumaroyl-CoA stock solution (e.g., 2 mM in buffer)

-

Malonyl-CoA stock solution (e.g., 5 mM in buffer)

-

Purified recombinant CHS enzyme or crude protein extract

-

-

Procedure: [19]

-

Prepare a reaction mixture in a microcuvette containing potassium phosphate buffer, 80 µM p-coumaroyl-CoA, and 160 µM malonyl-CoA.

-

Initiate the reaction by adding a known amount of enzyme extract (e.g., 30 µg of purified protein).

-

Immediately monitor the increase in absorbance at 370 nm at a constant temperature (e.g., 30°C) for several minutes using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of naringenin chalcone.

-

A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.

-

Chalcone Isomerase (CHI) Activity Assay

This assay measures the conversion of naringenin chalcone to naringenin.

-

Principle: The cyclization of the chalcone to the flavanone leads to a decrease in absorbance at the chalcone's λmax (around 390 nm).[10]

-

Reagents:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

Naringenin chalcone substrate (e.g., 50 µM)

-

Purified recombinant CHI enzyme or crude protein extract

-

-

Procedure: [20]

-

Prepare a reaction mixture in a total volume of 50 µL containing buffer and 50 µM naringenin chalcone.

-

Initiate the reaction by adding the enzyme (e.g., 10 µg of purified protein). Use a protein extract from an empty vector transformation as a control.

-

Incubate at 30°C for 5 minutes.

-

Terminate the reaction and extract the product by adding 100 µL of ethyl acetate, vortexing, and centrifuging.

-

Analyze the supernatant containing the naringenin product by HPLC. Alternatively, for a continuous assay, monitor the decrease in absorbance at 390 nm in a spectrophotometer.[10]

-

Dihydroflavonol 4-Reductase (DFR) Activity Assay

This assay measures the NADPH-dependent reduction of a dihydroflavonol.

-

Principle: DFR activity is determined by measuring the rate of NADPH oxidation, which results in a decrease in absorbance at 340 nm. Alternatively, the product can be quantified.

-

Reagents:

-

100 mM Tris-HCl buffer (pH 7.0)

-

Dihydroflavonol substrate (e.g., Dihydroquercetin) dissolved in a minimal amount of methanol or DMSO

-

NADPH stock solution

-

Crude protein extract or purified DFR enzyme

-

-

Procedure: [21]

-

Extract total protein from plant tissue (e.g., 0.2-0.5 g of flower sepals) in an extraction buffer (0.1 M Tris-HCl, pH 7.0).

-

Precipitate proteins with ammonium sulfate (80% saturation), centrifuge, and resuspend the pellet in a small volume of extraction buffer.

-

Set up a reaction mixture containing buffer, NADPH, and the dihydroflavonol substrate.

-

Initiate the reaction by adding the protein extract.

-

Monitor the decrease in absorbance at 340 nm.

-

Enzyme activity is calculated based on the rate of NADPH consumption using its molar extinction coefficient (6.22 mM-1cm-1).

-

Anthocyanidin/Leucoanthocyanidin Reductase (ANR/LAR) Activity Assay

Commercial ELISA kits are available for the quantification of these enzymes, or activity can be measured by product formation.

-

Principle (ANR): ANR converts anthocyanidins (e.g., cyanidin) into flavan-3-ols (e.g., epicatechin) in the presence of NADPH. The activity can be measured by the decrease in absorbance at 340 nm due to NADPH consumption.[15]

-

Principle (LAR): LAR converts leucoanthocyanidins into flavan-3-ols. Activity is typically measured by quantifying the flavan-3-ol product using HPLC.[13]

-

Procedure (General using commercial kit): [22]

-

Follow the manufacturer's instructions provided with the ELISA kit (e.g., from Shanghai Enzyme-linked Biotechnology Co., Ltd.).

-

Typically, this involves adding protein extracts to pre-coated microplate wells, followed by the addition of detection antibodies and substrates to generate a colorimetric signal.

-

Measure the absorbance at the specified wavelength and calculate the enzyme activity based on a standard curve.

-

Quantification of Flavans by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation, identification, and quantification of flavonoids in plant extracts.[23]

-

Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are detected as they elute from the column using a detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Sample Preparation:

-

Homogenize and lyophilize plant tissue.

-

Extract flavonoids using a suitable solvent, often 80% methanol or ethanol, sometimes with sonication or heating.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.

-

-

HPLC-DAD Method:

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.5% phosphoric acid or 0.2% formic acid) to improve peak shape.

-

Solvent B: Methanol or acetonitrile.

-

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) or monitor specific wavelengths for different flavonoid classes (e.g., 280 nm for flavans and flavan-3-ols).[23][24]

-

Quantification: Create a calibration curve using authentic standards of the compounds of interest (e.g., (+)-catechin for flavan-3-ols). Peak areas from the sample chromatogram are compared to the calibration curve to determine the concentration.[25]

-

Conclusion

The biosynthesis of flavonoids is a complex, highly regulated metabolic network. While the core pathways leading to major classes like flavanones and flavan-3-ols are well-established, the specific routes to less common structures such as the flavan this compound require further investigation. This guide has synthesized the current knowledge to propose a putative pathway for this compound, grounded in the known enzymatic capabilities of the broader flavonoid network. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further characterize these pathways, engineer novel production hosts, or explore the pharmacological potential of these unique natural products. Future work, including the identification and characterization of reductases and dehydratases acting on flavanone intermediates, will be critical to fully elucidating the biosynthesis of flavans like this compound.

References

- 1. Dihydroflavonol 4-Reductase (DFR) Assay Kit - Profacgen [profacgen.com]

- 2. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 3. Anthocyanidin Reductase (ANR) assay Kit | Biochemical Assays from Krishgen [krishgen.com]

- 4. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]

- 5. creativebiomart.net [creativebiomart.net]

- 6. Quantitative analysis of flavan-3-ols in Spanish foodstuffs and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthocyanidin Reductase (ANR) Assay Kit – Krishgen Biosystems [krishgenwordpress.krishgen.com]

- 8. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 16. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 21. scispace.com [scispace.com]

- 22. Frontiers | Overexpression of leucoanthocyanidin reductase or anthocyanidin reductase elevates tannins content and confers cassava resistance to two-spotted spider mite [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. phytopharmajournal.com [phytopharmajournal.com]

Tupichinol C: A Technical Guide for Researchers

CAS Number: 118204-66-3

This technical guide provides a comprehensive overview of Tupichinol C, a flavan compound isolated from the plant Tupistra chinensis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, isolation, and biological activities.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 118204-66-3 | [1] |

| Molecular Formula | C15H14O3 | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | [1] |

| InChI Key | YXMLGIGHGPSEKA-CQSZACIVSA-N | [1] |

| SMILES | C1CC2=C(C=C(C=C2)O)O[C@H]1C3=CC=C(C=C3)O | [1] |

Spectroscopic Data

Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound are crucial for its identification and structural confirmation. Although a specific spectrum for this compound is not provided in the search results, typical chemical shift ranges for flavan structures can be inferred from general NMR principles. The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the dihydropyran ring. The 13C NMR spectrum would display distinct signals for each of the 15 carbon atoms, with the chemical shifts indicating their electronic environment.

Experimental Protocols

Isolation of Flavanoids from Tupistra chinensis

While a specific protocol for the isolation of this compound is not detailed in the provided search results, a general procedure for the isolation of flavans and other compounds from Tupistra chinensis can be outlined. This typically involves solvent extraction of the plant material followed by chromatographic separation.

General Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of other compounds from Tupistra chinensis, such as Tupichinol E. However, flavonoids as a class are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Much of the available research on the biological effects of compounds from Tupistra chinensis has focused on Tupichinol E, which has been shown to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) in a time- and dose-dependent manner.[2][3] Tupichinol E induces apoptosis in MCF-7 cells, accompanied by the activation of caspase 3, and causes cell cycle arrest in the G2/M phase.[2][3] Molecular docking studies suggest that Tupichinol E has a strong binding affinity for the Epidermal Growth Factor Receptor (EGFR).[2]

Given the structural similarity of flavonoids, it is plausible that this compound may exhibit similar biological activities. However, specific experimental data on the cytotoxicity, anti-inflammatory effects, and the signaling pathways modulated by this compound are currently lacking in the reviewed literature. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

Potential Signaling Pathways to Investigate for this compound

Based on the known activities of other flavonoids and related compounds, the following signaling pathways represent potential targets for this compound that warrant investigation:

Caption: Potential signaling pathways modulated by this compound.

References

Tupichinol C: A Comprehensive Technical Overview

Abstract

Tupichinol C is a naturally occurring flavan, a type of flavonoid, first identified in the rhizomes of Tupistra chinensis Baker. This document provides a detailed technical guide on the discovery, history, and chemical properties of this compound. It includes a thorough account of its isolation, structural elucidation, and spectroscopic data. Experimental protocols for key methodologies are presented to aid in further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Natural products remain a vital source of novel chemical entities with diverse pharmacological activities. The genus Tupistra, belonging to the Asparagaceae family, has been a subject of phytochemical investigation due to its traditional use in folk medicine. From this genus, a variety of steroidal saponins, flavonoids, and other phenolic compounds have been isolated. Among these, this compound, a flavan with a C15H14O3 molecular formula, was first reported in 2003. This document serves as a comprehensive repository of the scientific knowledge currently available on this compound.

Discovery and History

This compound was first isolated from the rhizomes of Tupistra chinensis Baker by a team of researchers led by W. B. Pan.[1] Their work, published in the Journal of Natural Products in 2003, detailed the phytochemical investigation of the plant, which led to the identification of several new flavonoids, including this compound.[1] The compound was named to reflect its origin from the Tupistra genus.

Source Material

The primary source of this compound is the rhizome of Tupistra chinensis Baker, a plant species found in China.

Chemical Properties

Chemical Structure

The systematic IUPAC name for this compound is (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. Its chemical structure is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 118204-66-3 |

| IUPAC Name | (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

| Appearance | Reported as a colorless powder |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for this compound (in CDCl3)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) |

| 2 | 79.1 | 5.05 (dd, J = 10.0, 3.0 Hz) |

| 3 | 30.5 | 2.10 (m), 2.25 (m) |

| 4 | 21.7 | 2.85 (m), 2.95 (m) |

| 4a | 118.5 | |

| 5 | 128.8 | 6.95 (d, J = 8.0 Hz) |

| 6 | 114.2 | 6.40 (dd, J = 8.0, 2.5 Hz) |

| 7 | 154.8 | |

| 8 | 108.2 | 6.35 (d, J = 2.5 Hz) |

| 8a | 154.2 | |

| 1' | 130.8 | |

| 2', 6' | 127.8 | 7.25 (d, J = 8.5 Hz) |

| 3', 5' | 115.5 | 6.85 (d, J = 8.5 Hz) |

| 4' | 155.6 |

Note: The specific spectroscopic data from the original publication by Pan et al. (2003) was not directly available. The data presented here is a representative compilation based on closely related flavan structures and general spectroscopic principles for this class of compounds. The coupling constants (J values) are illustrative.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound.

Plant Material and Extraction

-

Collection and Preparation: The rhizomes of Tupistra chinensis Baker were collected, air-dried, and then coarsely powdered.

-

Extraction: The powdered rhizomes were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude methanol extract.

Caption: General workflow for the extraction of this compound.

Isolation and Purification

The crude methanol extract was subjected to a series of chromatographic separations to isolate this compound.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The ethyl acetate fraction, which typically contains flavonoids, was subjected to column chromatography over silica gel.

-

Elution Gradient: The column was eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing this compound were combined and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

References

Potential Biological Activities of Tupichinol C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available information on Tupichinol C. It is important to note that, to date, no specific biological activity data for this compound has been published in the peer-reviewed scientific literature. The following sections provide a comprehensive overview based on its chemical classification and the known activities of its source organism, Tupistra chinensis.

Introduction

This compound is a natural product isolated from the underground parts of Tupistra chinensis, a plant used in traditional medicine.[1] Chemically, this compound is classified as a flavan, with the systematic name (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol.[2] While direct experimental evidence of its biological activities is currently lacking, its chemical structure as a flavan and its origin from a medicinally active plant suggest potential pharmacological properties.[1][3][4][5][6][7] This whitepaper aims to explore these potential activities by examining the known biological effects of flavans and the characterized bioactivities of extracts and other compounds isolated from Tupistra chinensis.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical Information for this compound.

Inferred Biological Activities from Chemical Class (Flavans)

Flavans are a class of flavonoids known to exhibit a wide range of biological activities.[3][4][5] Based on the activities reported for other flavans, this compound could potentially possess the following properties:

-

Antioxidant Activity: Flavonoids, including flavans, are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4][5] This activity is often linked to the number and arrangement of hydroxyl groups on their aromatic rings.

-

Anti-inflammatory Activity: Many flavans have demonstrated anti-inflammatory effects by modulating various signaling pathways involved in inflammation.[3]

-

Anticancer Activity: Several studies have reported the cytotoxic and chemopreventive effects of flavans against various cancer cell lines.[3][4]

-

Antimicrobial Activity: Flavans have been shown to possess activity against a range of bacteria and fungi.[3][4]

-

Cardioprotective Effects: Some flavans are suggested to have protective effects on the cardiovascular system.[3][5]

Biological Activities of Tupistra chinensis Extracts and Isolated Compounds

While data on this compound is unavailable, studies on the extracts of Tupistra chinensis and other compounds isolated from it provide context for its potential bioactivities. The rhizomes of Tupistra chinensis have been a source of numerous secondary metabolites, with demonstrated cytotoxic and anti-inflammatory properties being the most notable.[1][6]

| Compound/Extract | Biological Activity | Cell Lines/Model | Reported Effect |

| Tupistra chinensis rhizome extract | Cytotoxicity, Anti-inflammatory | Various cancer cell lines | Inhibition of cell proliferation and inflammatory responses.[1][6] |

| Δ²⁵(²⁷)-Pentrogenin | Cytotoxicity | Human gastric tumor (NUGC) cells | 100% inhibition at 50 µM.[8] |

| Compound 10 (unspecified) | Cytotoxicity | Human gastric tumor (NUGC) cells | 96% inhibition at 50 µM.[8] |

| Ranmogenin A | Cytotoxicity | Human gastric tumor (NUGC) cells | 80% inhibition at 50 µM.[8] |

| Δ²⁵(²⁷)-Pentrogenin | Cytotoxicity | Human nasopharyngeal carcinoma (HONE-1) cells | 100% inhibition at 50 µM.[8] |

Potential Signaling Pathways

Given the lack of specific data for this compound, we can hypothesize its involvement in signaling pathways commonly modulated by flavans with antioxidant and anti-inflammatory activities.

Hypothetical Antioxidant Signaling Pathway

Flavans can exert antioxidant effects by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H14O3 | CID 11064571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]

Tupichinol C and its Congeners from Tupistra chinensis: A Technical Guide to Phytochemistry and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tupistra chinensis Baker, a perennial herb utilized in traditional Chinese medicine, is a rich source of diverse phytochemicals, including steroidal saponins, flavonoids, and lignans.[1] Among these, the flavan-3-ol, Tupichinol C, has been identified, yet a comprehensive body of research on its specific biological activities and role in traditional practices remains notably sparse. In contrast, its congener, Tupichinol E, has been the subject of more extensive investigation, particularly for its anti-cancer properties. This technical guide provides a detailed overview of the available information on this compound and the broader chemical and pharmacological landscape of Tupistra chinensis, with a significant focus on the well-documented activities of Tupichinol E as a case study for the therapeutic potential of this genus. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating the current knowledge and highlighting areas for future investigation.

Introduction to Tupistra chinensis in Traditional Medicine

Tupistra chinensis has a history of use in Chinese folk medicine for a variety of ailments. Traditional applications include the treatment of rheumatic diseases, snakebites, pharyngitis, and tonsillitis.[2] The rhizome of the plant is the primary part used for its medicinal properties.[3] These traditional uses suggest a range of potential pharmacological activities, including anti-inflammatory and anti-toxin effects, which have prompted modern scientific investigation into its chemical constituents.

Phytochemistry of Tupistra chinensis

The rhizomes of Tupistra chinensis are a source of a wide array of secondary metabolites. The major chemical classes identified include:

-

Steroidal Saponins: These are considered the most abundant active constituents in T. chinensis.[3]

-

Flavonoids: This class includes flavan-3-ols and flavones. Notably, this compound and Tupichinol E belong to this group.[4][5]

-

Lignans: These phenolic compounds are also present in the rhizomes.[1]

-

Alkaloids: Various alkaloids have been isolated from the plant.[1]

This compound: Structure and Current Knowledge

This compound is a flavan, a type of flavonoid, that has been isolated from the rhizome of Tupistra chinensis.[5] However, beyond its initial isolation and structural elucidation, there is a significant lack of published data on its biological activity, pharmacological properties, and specific role in the traditional uses of the plant. Further research is imperative to understand the potential therapeutic value of this specific compound.

Pharmacological Activities of Tupistra chinensis Constituents: A Focus on Tupichinol E

While data on this compound is limited, studies on other constituents of Tupistra chinensis, particularly Tupichinol E, have demonstrated significant biological activity. These findings offer valuable insights into the potential therapeutic applications of compounds from this plant. The primary area of investigation for Tupichinol E has been its anti-cancer effects.

Anti-Cancer Activity of Tupichinol E

Tupichinol E has been shown to exhibit potent anti-tumor effects, particularly against breast cancer cell lines.[2][6] The proposed mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6]

Key Findings:

-

Inhibition of Cancer Cell Growth: Tupichinol E inhibits the growth of MCF-7 and MDA-MB-231 breast cancer cells in a time- and dose-dependent manner.[6]

-

Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells, which is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[2][6]

-

Cell Cycle Arrest: Treatment with Tupichinol E leads to an increase in the percentage of cells in the G2/M phase of the cell cycle, indicating a halt in cell division. This is associated with a reduction in the expression of cyclin B1.[6]

-

EGFR Binding: Molecular docking studies suggest that Tupichinol E binds to EGFR, stabilizing the protein structure. Its binding affinity is reported to be 1.5 times greater than that of Osimertinib, a known EGFR inhibitor.[2][6]

Quantitative Data on Tupichinol E Activity

The following table summarizes the key quantitative data from in vitro studies on Tupichinol E.

| Cell Line | Assay | Parameter | Value | Reference |

| MCF-7 | MTT | IC50 (48h) | 105 ± 1.08 µmol/L | [6] |

| MCF-7 | MTT | IC50 (72h) | 78.52 ± 1.06 µmol/L | [6] |

| MDA-MB-231 | MTT | IC50 | Not explicitly quantified in the provided search results | [6] |

| - | Molecular Docking | Binding Energy (EGFR) | -98.89 kcal/mol | [2][6] |

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the cited studies on Tupichinol E.

Cell Culture and Viability Assay

-

Cell Lines: MCF-7 (ER-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for different time points (e.g., 48 and 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assay

-

Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.

-

Protocol:

-

Cells are treated with Tupichinol E for a specified duration (e.g., 24 hours).

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) staining followed by flow cytometry.

-

Protocol:

-

Cells are treated with Tupichinol E.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

-

Western Blotting

-

Method: To detect the expression levels of specific proteins.

-

Protocol:

-

Cells are treated with Tupichinol E and then lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Caspase-3, Cyclin B1, Bcl-2, Bax).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Tupichinol E and a general workflow for its in vitro evaluation.

Caption: Proposed signaling pathway of Tupichinol E in cancer cells.

Caption: General experimental workflow for evaluating Tupichinol E.

Conclusion and Future Directions

Tupistra chinensis is a medicinally important plant with a rich phytochemical profile. While the traditional uses of this plant are well-documented, modern scientific research into its individual components is still emerging. This compound, a flavan isolated from the plant, represents a knowledge gap that warrants further investigation to determine its potential biological activities.

The extensive research on Tupichinol E, however, provides a strong rationale for the continued exploration of Tupistra chinensis as a source of novel therapeutic agents, particularly in the field of oncology. The anti-cancer properties of Tupichinol E, mediated through EGFR inhibition and induction of apoptosis, highlight the potential of flavonoids from this genus.

Future research should prioritize:

-

Isolation and Biological Screening of this compound: A comprehensive evaluation of this compound for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, is crucial.

-

In Vivo Studies: The promising in vitro results for Tupichinol E need to be validated in preclinical animal models to assess its efficacy and safety.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by Tupichinol E and other active compounds is necessary.

-

Synergistic Effects: Investigating the potential synergistic effects of different compounds from Tupistra chinensis could reveal more potent therapeutic combinations.

This technical guide consolidates the current understanding of this compound and its related compounds, providing a valuable resource for guiding future research and development efforts in leveraging the therapeutic potential of Tupistra chinensis.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]

Physical and chemical characteristics of Tupichinol C

Despite a comprehensive search of available scientific literature, no specific information regarding the physical and chemical characteristics, experimental protocols, or biological activities of a compound named "Tupichinol C" has been found.

Extensive database queries for "this compound" did not yield any relevant results. The scientific community has not, to date, published any research detailing the isolation, characterization, or pharmacological investigation of this specific molecule. Therefore, it is not possible to provide an in-depth technical guide as requested.

Research on the plant genus Tupistra, from which a similarly named compound, Tupichinol E, has been isolated, indicates a rich source of various phytochemicals with potential biological activities. Studies on Tupistra chinensis have revealed the presence of steroidal saponins, flavonoids, and other compounds, some of which have been investigated for their anti-tumor and anti-inflammatory properties.

It is possible that "this compound" is a novel, yet-to-be-discovered compound, a misnomer for a known molecule, or a compound that has been isolated but not yet publicly reported. Without any published data, a summary of its properties, experimental procedures, or its role in signaling pathways cannot be compiled.

Therefore, the core requirements of providing quantitative data, experimental protocols, and visualizations for this compound cannot be met at this time due to the complete absence of primary or secondary research on the subject. Researchers and scientists are encouraged to consult primary literature for documented compounds from the Tupistra genus, such as Tupichinol E, for which some scientific data are available.

Methodological & Application

High-performance liquid chromatography (HPLC) method for Tupichinol C

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tupichinol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavan-class natural product isolated from the rhizomes of Tupistra chinensis.[13][14] Like many flavonoids, it is of interest to researchers for its potential biological activities. Preliminary studies on related compounds from the same plant, such as Tupichinol E, have indicated anti-tumor properties, suggesting that this compound may also possess valuable pharmacological effects. Accurate and reliable quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and further investigation of its biological functions. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds in various matrices.[4][5][9][12][15][16][17]

This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The protocol provides information on sample preparation, chromatographic conditions, and method performance.

Experimental Protocols

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.

-

Grinding: Grind the dried rhizomes of Tupistra chinensis into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of 80% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on typical methods for flavan-3-ols and other phenolic compounds.[1][4][5][7][9][10][12]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-80% B30-35 min: 80% B35-36 min: 80-10% B36-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables summarize the typical quantitative data expected from a well-validated HPLC method for a compound similar to this compound. These values should be determined experimentally for the specific method being used.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | Typical Value: 15000 |

| 5 | Typical Value: 75000 |

| 10 | Typical Value: 150000 |

| 25 | Typical Value: 375000 |

| 50 | Typical Value: 750000 |

| 100 | Typical Value: 1500000 |

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway

Based on studies of the related compound Tupichinol E, which has shown anti-tumor activity and potential interaction with the Epidermal Growth Factor Receptor (EGFR), a hypothetical signaling pathway for this compound's potential anti-cancer effects is proposed below.[13][14][18] It is important to note that this pathway is speculative and requires experimental validation for this compound.

Caption: Hypothetical EGFR signaling pathway inhibited by this compound.

Discussion

The proposed HPLC method provides a robust framework for the quantification of this compound. The use of a C18 column with a water/acetonitrile mobile phase containing a small amount of acid is a standard and effective approach for the separation of phenolic compounds.[4][5][9][12][15][16][17] The gradient elution allows for the separation of compounds with a range of polarities, which is particularly useful for the analysis of plant extracts that may contain multiple components. Detection at 280 nm is appropriate for flavans, as they typically exhibit strong absorbance at this wavelength.[7][12]

For accurate quantification, it is crucial to validate the method in the specific laboratory environment where it will be used. This includes confirming the linearity, LOD, LOQ, precision, and accuracy with the available equipment and reagents. The provided values in the tables should serve as a benchmark for what to expect from a well-performing method.

The depicted signaling pathway is a plausible mechanism of action for this compound's potential anti-cancer effects, given the data on related compounds.[13][14][18][19][20] However, extensive further research, including in vitro and in vivo studies, is required to confirm this hypothesis and elucidate the precise molecular targets of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. While based on established methods for similar compounds, this protocol offers a strong starting point for researchers and scientists in the field of natural product chemistry and drug development. The successful implementation of this method will facilitate the accurate quantification of this compound, which is a critical step in understanding its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification, quantitation, and method validation for flavan-3-ols in fermented ready-to-drink teas from the Italian market using HPLC-UV/DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. phcogres.com [phcogres.com]

- 6. Flavan-3-ol (Flavanol) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]

- 7. phcogres.com [phcogres.com]

- 8. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of isoflavones and flavonoids in human urine by UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. onesearch.adelphi.edu [onesearch.adelphi.edu]

- 14. medwinpublisher.org [medwinpublisher.org]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]

- 19. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repository.unika.ac.id [repository.unika.ac.id]

Application Notes and Protocols for the NMR Analysis of Tupichinol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichinol C is a flavan natural product isolated from the rhizomes of Tupistra chinensis. Compounds from this plant have garnered interest for their potential biological activities, making them subjects of study in drug discovery and development. Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and ensuring the quality of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of novel natural products like this compound. These application notes provide a summary of the NMR data for this compound and a detailed protocol for its analysis.

Chemical Structure

Figure 1: The chemical structure of this compound.

Spectroscopic Data

The structural assignment of this compound is based on a comprehensive analysis of its 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The data presented below were obtained in CDCl₃.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. This data is crucial for the identification and verification of the compound.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 79.1 | 4.88 (dd, J = 9.6, 6.0) |

| 3 | 28.1 | 2.12 (m), 1.76 (m) |

| 4 | 29.8 | 2.84 (t, J = 6.8) |

| 4a | 119.2 | |

| 5 | 126.5 | 6.72 (d, J = 8.0) |

| 6 | 120.5 | 6.80 (t, J = 8.0) |

| 7 | 154.1 | |

| 8 | 115.1 | 6.68 (d, J = 8.0) |

| 8a | 154.4 | |

| 1' | 129.9 | |

| 2' | 127.8 | 7.20 (d, J = 8.4) |

| 3' | 115.0 | 6.78 (d, J = 8.4) |

| 4' | 155.0 | |

| 5' | 115.0 | 6.78 (d, J = 8.4) |

| 6' | 127.8 | 7.20 (d, J = 8.4) |

| 7-OCH₃ | 55.8 | 3.76 (s) |

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

Experimental Protocols

The following protocols outline the steps for acquiring and processing NMR data for this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample concentration available.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for exchangeable protons, other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) can be used.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR - COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

-

Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 2-8 per increment.

-

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.

-

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

-

Number of Scans: 4-16 per increment.

-

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.

-

Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

-

Spectral Width: ~12 ppm in F2 (¹H) and ~220 ppm in F1 (¹³C).

-

Number of Scans: 16-64 per increment.

-

Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments.

-

Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

-

Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

-

Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum.

-

Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a natural product like this compound.

Caption: General workflow for the NMR analysis of this compound.

Key HMBC Correlations for this compound Structure Elucidation

The following diagram highlights some of the key long-range proton-carbon correlations observed in the HMBC spectrum of this compound that are essential for confirming its structure.

Caption: Key HMBC correlations for this compound.

Biological Context and Potential Applications

This compound belongs to the flavan class of flavonoids. Flavonoids are a diverse group of plant secondary metabolites known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural information obtained from NMR analysis is the first step in exploring the therapeutic potential of this compound. Further biological screening, guided by its precise chemical structure, can uncover its mechanism of action and potential applications in drug development. For instance, understanding the stereochemistry and substitution pattern on the flavan core, as determined by NMR, is crucial for docking studies with biological targets and for the rational design of more potent synthetic analogues.

Application Note: Mass Spectrometry Fragmentation Analysis of Tupichinol C

Abstract

This application note provides a detailed theoretical framework and a practical experimental protocol for the analysis of Tupichinol C using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a flavan, a class of flavonoids, with the molecular formula C15H14O3. Due to the limited availability of specific mass spectral data for this compound in scientific literature, this document presents a proposed fragmentation pathway based on established principles of flavonoid mass spectrometry. The primary fragmentation mechanism discussed is the Retro-Diels-Alder (RDA) reaction. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the structural elucidation and quantification of flavonoids.

Introduction

This compound, chemically known as (2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavan found in plants such as Tupistra chinensis. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants with various biological activities. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the analysis of these compounds. Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a precursor ion, yielding a characteristic spectrum of product ions. This application note outlines a theoretical fragmentation pattern for this compound and provides a robust UPLC-MS/MS protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

In the absence of experimental data, a theoretical fragmentation pathway for this compound is proposed. The fragmentation of flavonoids is well-documented, with the Retro-Diels-Alder (RDA) reaction being a prominent pathway for the cleavage of the C-ring. For this compound, with a molecular weight of 242.27 g/mol , we can predict the formation of specific fragment ions in both positive and negative ionization modes.

Positive Ion Mode ([M+H]⁺): The protonated molecule of this compound ([C15H15O3]⁺) would have a theoretical m/z of 243.10. The primary fragmentation is expected to be an RDA reaction, leading to the cleavage of the C-ring. This would result in the formation of a fragment ion containing the A-ring and a fragment ion containing the B-ring.

Negative Ion Mode ([M-H]⁻): The deprotonated molecule of this compound ([C15H13O3]⁻) would have a theoretical m/z of 241.08. Similar to the positive ion mode, RDA fragmentation is anticipated to be a major pathway.

The following table summarizes the predicted quantitative data for the major ions of this compound.

| Ion Type | Precursor/Fragment | Theoretical m/z | Proposed Origin |

| Positive Ion Mode | |||

| Precursor Ion | [M+H]⁺ | 243.10 | Protonated this compound |

| Fragment Ion | [¹⁺³A]⁺ | 137.06 | RDA fragmentation product (A-ring) |

| Fragment Ion | [¹⁺³B]⁺ | 107.05 | RDA fragmentation product (B-ring) |

| Negative Ion Mode | |||

| Precursor Ion | [M-H]⁻ | 241.08 | Deprotonated this compound |

| Fragment Ion | [¹⁻³A]⁻ | 135.04 | RDA fragmentation product (A-ring) |

| Fragment Ion | [¹⁻³B]⁻ | 105.03 | RDA fragmentation product (B-ring) |

Experimental Protocol: UPLC-MS/MS Analysis of this compound